![molecular formula C18H24O3 B14064048 (13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Epiestriol involves the hydroxylation of estradiol at the 16β position. This can be achieved through various chemical reactions, including the use of specific catalysts and reagents to ensure the hydroxyl group is added at the correct position .
Industrial Production Methods
Industrial production of 16-Epiestriol typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) to ensure the compound’s purity is greater than 93% .
化学反応の分析
Types of Reactions
16-Epiestriol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of 16-Epiestriol, which can have different biological activities and properties .
科学的研究の応用
16-Epiestriol has a wide range of scientific research applications, including:
作用機序
16-Epiestriol exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it can regulate gene transcription, leading to the formation of messenger RNA and the production of specific proteins that express its biological effects . Additionally, its anti-inflammatory properties are thought to be mediated through pathways that do not involve glycogenic activity .
類似化合物との比較
16-Epiestriol is similar to other estrogens like estriol and estradiol but has unique properties that distinguish it from these compounds. For example, unlike estriol, 16-Epiestriol has significant anti-inflammatory properties without glycogenic activity . Similar compounds include:
Estriol: 16α-hydroxy-17β-estradiol
Estradiol: 17β-estradiol
17α-Epiestriol: Another epimer of estriol.
These compounds share structural similarities but differ in their biological activities and therapeutic potentials.
特性
分子式 |
C18H24O3 |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14?,15?,16?,17?,18-/m0/s1 |
InChIキー |
PROQIPRRNZUXQM-KXGAMWBWSA-N |
異性体SMILES |
C[C@]12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
正規SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



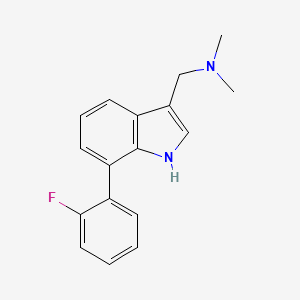
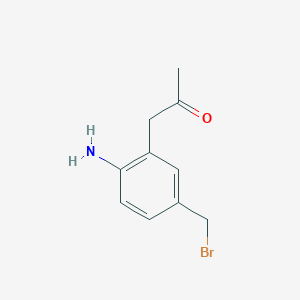
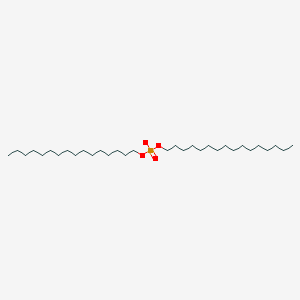
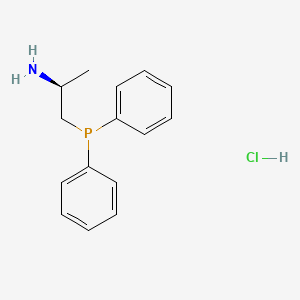
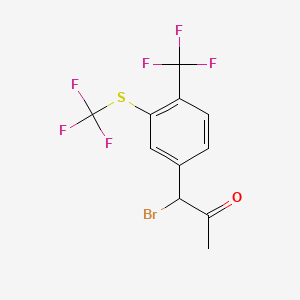
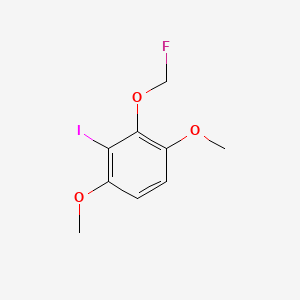
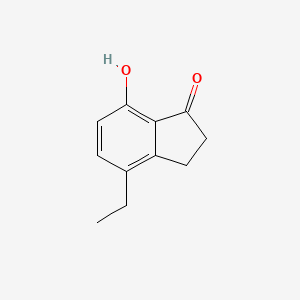
![1-[(2,5-Difluorophenyl)methyl]-1H-indol-5-amine](/img/structure/B14064002.png)
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B14064006.png)


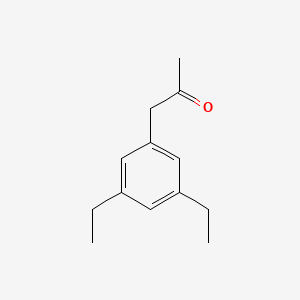
![Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-](/img/structure/B14064034.png)
